REACTION_SMILES
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[NH2:13][c:14]1[cH:15][cH:16][s:17][c:18]1[C:19](=[CH:20][CH:21]([CH3:22])[CH3:23])[CH3:24].[NH2:1][c:2]1[c:3]([C:7]([CH3:8])=[CH:9][CH:10]([CH3:11])[CH3:12])[s:4][cH:5][cH:6]1>>[NH2:1][c:2]1[c:3]([C:7](=[CH2:8])[CH2:9][CH:10]([CH3:11])[CH3:12])[s:4][cH:5][cH:6]1
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Name
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CC(=CC(C)C)c1sccc1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=CC(C)C)c1sccc1N
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Name
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CC(=CC(C)C)c1sccc1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=CC(C)C)c1sccc1N
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Name
|
|
Type
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product
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Smiles
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C=C(CC(C)C)c1sccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |